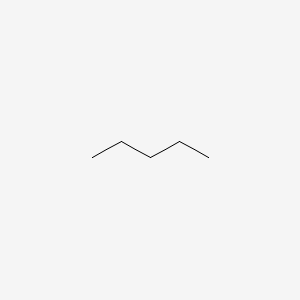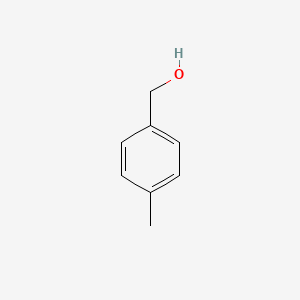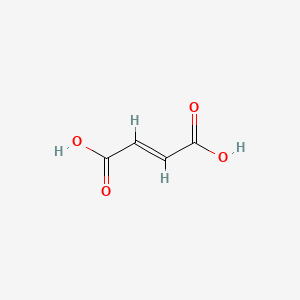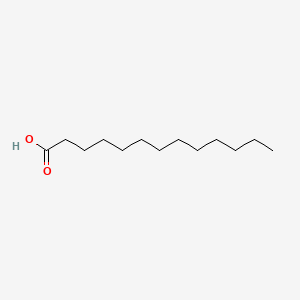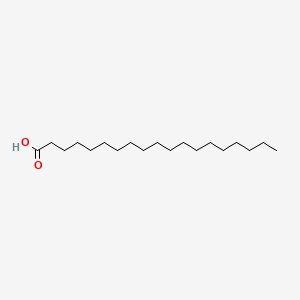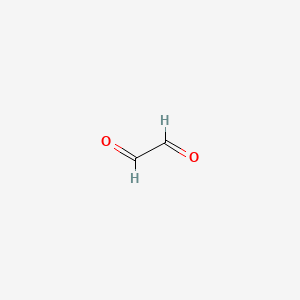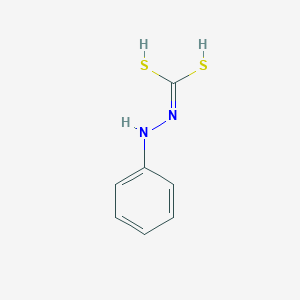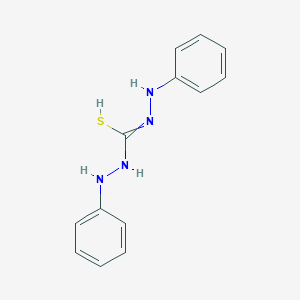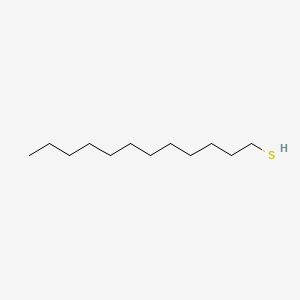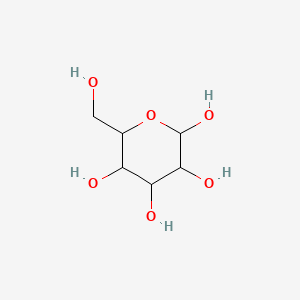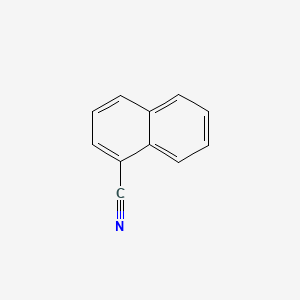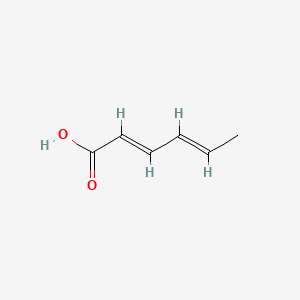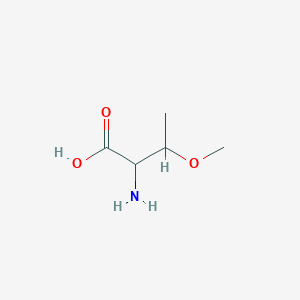![molecular formula C14H20O10 B7769104 [3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B7769104.png)
[3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate: is a derivative of D-mannose, a simple sugar that is an epimer of glucose. This compound is characterized by the acetylation of the hydroxyl groups at the 2, 3, 4, and 6 positions of the mannose molecule. It is commonly used in glycobiology research due to its role in the study of carbohydrate chemistry and enzymology .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of [3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate typically involves the acetylation of D-mannose. A common method includes the reaction of D-mannose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out at room temperature and results in the formation of the tetraacetate derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions similar to those used in laboratory synthesis. The process may involve continuous flow reactors to ensure efficient and consistent production .
化学反应分析
Types of Reactions: [3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield D-mannose.
Oxidation: The compound can be oxidized to form corresponding acids.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Hydrolysis: D-mannose.
Oxidation: D-mannonic acid.
Substitution: Various substituted mannose derivatives depending on the nucleophile used.
科学研究应用
[3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in the synthesis of complex carbohydrates and glycosides.
Biology: In the study of glycan structures and their biological functions.
Medicine: Investigating its potential therapeutic applications, including its role in preventing urinary tract infections by inhibiting bacterial adhesion.
Industry: Used in the production of various biochemical reagents and as a precursor in the synthesis of other important compounds
作用机制
The mechanism of action of [3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets. For instance, in the context of urinary tract infections, D-mannose can bind to the FimH adhesin on the surface of uropathogenic Escherichia coli, preventing the bacteria from adhering to the urothelium. This anti-adhesive effect is crucial in reducing bacterial colonization and infection .
相似化合物的比较
D-Mannose pentaacetate: Another acetylated derivative of D-mannose with an additional acetyl group.
D-Glucose, 2,3,4,6-tetraacetate: A similar compound derived from glucose instead of mannose.
D-Mannitol, 2,5-anhydro, 1,3,4,6-tetraacetate: A related compound used in glycobiology research
Uniqueness: [3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of glycosides and other carbohydrate derivatives, as well as in studies involving carbohydrate-protein interactions .
属性
IUPAC Name |
(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOLRPPTIGNUNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
